molecular formula C19H17NO2 B14700554 2,6-Bis(4-methoxyphenyl)pyridine CAS No. 21172-80-5

2,6-Bis(4-methoxyphenyl)pyridine

Cat. No.: B14700554
CAS No.: 21172-80-5
M. Wt: 291.3 g/mol
InChI Key: GUIWEBZYRFRNGG-UHFFFAOYSA-N
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Description

2,6-Bis(4-methoxyphenyl)pyridine is an organic compound characterized by the presence of two 4-methoxyphenyl groups attached to a pyridine ring at the 2 and 6 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Bis(4-methoxyphenyl)pyridine typically involves the condensation of 4-methoxybenzaldehyde with 2,6-dibromopyridine. The reaction is often carried out in the presence of a base such as potassium carbonate and a palladium catalyst under Suzuki-Miyaura coupling conditions . The reaction proceeds through the formation of a boronic ester intermediate, which then undergoes transmetalation and reductive elimination to yield the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2,6-Bis(4-methoxyphenyl)pyridine can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The pyridine ring can be reduced to form piperidine derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Piperidine derivatives.

    Substitution: Various substituted phenylpyridine derivatives.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

    2,6-Bis(4-methoxyphenyl)piperidine: Similar structure but with a piperidine ring instead of pyridine.

    2,6-Bis(4-methoxyphenyl)aniline: Similar structure but with an aniline group instead of pyridine.

Uniqueness

2,6-Bis(4-methoxyphenyl)pyridine is unique due to its combination of a pyridine ring with methoxyphenyl groups, which imparts distinct electronic and steric properties. This makes it a versatile compound for various applications, particularly in the fields of catalysis and materials science .

Properties

CAS No.

21172-80-5

Molecular Formula

C19H17NO2

Molecular Weight

291.3 g/mol

IUPAC Name

2,6-bis(4-methoxyphenyl)pyridine

InChI

InChI=1S/C19H17NO2/c1-21-16-10-6-14(7-11-16)18-4-3-5-19(20-18)15-8-12-17(22-2)13-9-15/h3-13H,1-2H3

InChI Key

GUIWEBZYRFRNGG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NC(=CC=C2)C3=CC=C(C=C3)OC

Origin of Product

United States

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